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Compound of Interest

Compound Name: (+)-isononyl acetate

Cat. No.: B1147620

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a comprehensive pathway for the synthesis of enantiomerically
enriched (+)-isononyl acetate. Due to the absence of a direct literature precedent for the
asymmetric synthesis of this specific compound, this guide proposes a robust two-step
approach. The synthesis commences with the enzymatic kinetic resolution of racemic isononyl
alcohol to isolate the desired (+)-enantiomer, followed by a classic Fischer-Speier esterification
to yield the target acetate. This methodology is grounded in well-established and widely
practiced synthetic transformations.

Overview of the Synthetic Pathway

The synthesis of (+)-isononyl acetate is proposed to be achieved via a two-step sequence:

o Enzymatic Kinetic Resolution of (x)-Isononyl Alcohol: A racemic mixture of isononyl alcohol is
subjected to lipase-catalyzed acetylation. Lipases are known to exhibit high
enantioselectivity, preferentially acylating one enantiomer, leaving the other enantiomer
unreacted and in high enantiomeric excess. For the purpose of this guide, we will proceed
with a hypothetical scenario where the lipase preferentially acylates the (-)-enantiomer,
allowing for the recovery of the desired (+)-isononyl alcohol.

o Fischer-Speier Esterification of (+)-Isononyl Alcohol: The isolated and purified (+)-isononyl
alcohol is then esterified with acetic acid in the presence of a strong acid catalyst to produce
(+)-isononyl acetate.
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The overall logical workflow for the synthesis is depicted below.
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Figure 1: Overall workflow for the synthesis of (+)-isononyl acetate.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative parameters for the proposed synthesis.

Table 1: Enzymatic Kinetic Resolution of (x)-Isononyl Alcohol
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Parameter Value Notes
Reactants
(x)-Isononyl Alcohol 1.0 molar equivalent Substrate

Acyl Donor (e.g., Vinyl Acetate)

0.5 - 0.6 molar equivalents

Using a slight excess of the
acyl donor relative to the
desired conversion can

improve reaction rates.

Biocatalyst

Lipase (e.g., Candida

antarctica Lipase B)

10-50 mg per mmol of alcohol

Catalyst loading can be
optimized for reaction time and

cost.

Reaction Conditions

Anhydrous organic solvent

The choice of solvent can

Solvent influence enzyme activity and
(e.g., Hexane, THF) o
selectivity.[1]
Lipases generally function well
Temperature 25-45°C
at or near room temperature.
Monitored by chiral GC or
Reaction Time 24 - 72 hours HPLC until ~50% conversion is
reached.
Expected Outcome
Ideal for kinetic resolution to
) achieve high enantiomeric
Conversion ~50%
excess for both the unreacted
alcohol and the formed ester.
Enantiomeric Excess (e.e.) of Dependent on the specific
>95%

(+)-Alcohol

lipase and reaction conditions.

Table 2: Fischer-Speier Esterification of (+)-Isononyl Alcohol
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Parameter Value Notes

Reactants

The enantiomerically enriched
(+)-1sononyl Alcohol 1.0 molar equivalent alcohol from the resolution

step.

Using an excess of acetic acid
Acetic Acid 2.0 - 3.0 molar equivalents drives the equilibrium towards
the product.[2]

Catalyst

o A common and effective
Concentrated Sulfuric Acid ~4% vlv of alcohol
homogeneous catalyst.[2]

Reaction Conditions

Reflux temperature is typically
Temperature 80-110°C
employed.[2]

Monitored by TLC or GC until

completion.[2]

Reaction Time 1 -5 hours

Yield & Product Characteristics

_ Dependent on reaction scale
Expected Product Yield 85 - 98% o o
and purification efficiency.[2]

Appearance Colorless liquid

- ) ~214 °C (at atmospheric
Boiling Point (2]
pressure)

Experimental Protocols

3.1. Step 1: Enzymatic Kinetic Resolution of (+)-Isononyl Alcohol

This protocol is based on established procedures for the kinetic resolution of secondary
alcohols using lipases.[1][3][4][5]
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Materials:

Racemic (z)-isononyl alcohol

o Candida antarctica Lipase B (CALB), immobilized

e Vinyl acetate

e Anhydrous hexane

o Ethyl acetate

« Silica gel for column chromatography

o Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) column
for monitoring enantiomeric excess

Procedure:

To a dry flask, add (z)-isononyl alcohol (1.0 eq) and anhydrous hexane.

e Add immobilized Candida antarctica Lipase B (e.g., 30 mg/mmol of alcohol).

e Add vinyl acetate (0.55 eq) to the mixture.

o Seal the flask and stir the suspension at 30 °C.

» Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or
HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol.

* When the conversion reaches approximately 50%, stop the reaction by filtering off the
immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

o Concentrate the filtrate under reduced pressure to remove the solvent.

e The resulting mixture of (+)-isononyl alcohol and (-)-isononyl acetate is then separated by
silica gel column chromatography, typically using a hexane/ethyl acetate gradient.
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o Collect the fractions containing the pure (+)-isononyl alcohol and confirm its purity and
enantiomeric excess using GC/HPLC and NMR spectroscopy.

3.2. Step 2: Fischer-Speier Esterification of (+)-Isononyl Alcohol
This protocol is adapted from a general procedure for the esterification of isononyl alcohol.[2]
Materials:

o Enantiomerically enriched (+)-isononyl alcohol (from Step 1)
e Glacial acetic acid

» Concentrated sulfuric acid

o Saturated sodium bicarbonate solution

e Brine (saturated sodium chloride solution)

e Anhydrous magnesium sulfate or sodium sulfate
 Distillation apparatus

Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (+)-
isononyl alcohol (1.0 eq).

e Add glacial acetic acid (2.5 eq).
e While stirring, slowly and carefully add concentrated sulfuric acid (~0.05 eq).

e Heat the mixture to a gentle reflux (approximately 100-110 °C) for 2-4 hours. Monitor the
reaction by TLC or GC until the starting alcohol is consumed.

» Allow the reaction mixture to cool to room temperature.

o Transfer the cooled mixture to a separatory funnel containing cold water.
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o Carefully add saturated sodium bicarbonate solution in portions to neutralize the excess
acid. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.

o Separate the organic layer and wash it sequentially with water and then brine.
» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

o Filter off the drying agent and purify the crude ester by distillation under reduced pressure to
obtain pure (+)-isononyl acetate.

o Characterize the final product by NMR, IR spectroscopy, and polarimetry to confirm its
structure and optical activity.

Signaling Pathways and Logical Relationships

The mechanism of the Fischer-Speier esterification involves the protonation of the carboxylic
acid, followed by nucleophilic attack by the alcohol.

Fischer-Speier Esterification Mechanism
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Figure 2: Mechanism of the Fischer-Speier esterification.

The enzymatic kinetic resolution relies on the differential reaction rates of the two enantiomers
of the alcohol with the lipase.
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Figure 3: Principle of enzymatic kinetic resolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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